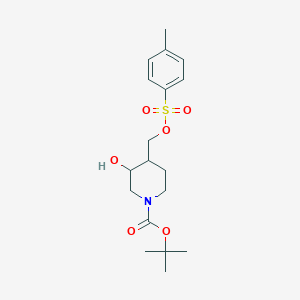

tert-Butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate

Description

Chemical Name: tert-Butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate CAS Number: 166815-96-9 Molecular Formula: C₁₈H₂₇NO₆S Molecular Weight: 385.47 g/mol

This compound is a piperidine derivative functionalized with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a hydroxyl group at the 3-position, and a tosyloxymethyl group at the 4-position. The tosyloxy (p-toluenesulfonyloxy) group is a reactive leaving group, making this compound valuable in nucleophilic substitution reactions and medicinal chemistry intermediates. Its Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic steps .

Properties

IUPAC Name |

tert-butyl 3-hydroxy-4-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6S/c1-13-5-7-15(8-6-13)26(22,23)24-12-14-9-10-19(11-16(14)20)17(21)25-18(2,3)4/h5-8,14,16,20H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTARKGLQJXZCEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate, which is then subjected to tosylation to introduce the tosyloxy group. The reaction conditions often require anhydrous solvents and specific reagents to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure consistency and efficiency. The process may also be optimized to reduce waste and improve overall yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The tosyloxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Oxidation Reactions: The hydroxy group can be oxidized to form ketones or aldehydes

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its hydroxymethyl and tosyl groups make it an attractive candidate for further functionalization, which is crucial for developing new drugs.

Case Study: Synthesis of Piperidine Derivatives

In a study focusing on the synthesis of piperidine derivatives, this compound was used as a key intermediate. The compound facilitated the introduction of diverse substituents at the piperidine ring, leading to derivatives with enhanced biological activity against specific targets such as cancer cells or bacterial infections.

Organic Synthesis

This compound is utilized as a reagent in organic synthesis due to its ability to undergo various chemical transformations. The presence of both hydroxyl and tosyl groups allows for selective reactions, making it useful in multi-step synthesis processes.

Example Reaction: Tosylation and Subsequent Reactions

The tosyl group can be replaced by nucleophiles in substitution reactions, allowing for the creation of a wide array of functionalized piperidine derivatives. This versatility is essential in creating compounds with tailored properties for research and industrial applications.

| Reaction Type | Description | Outcome |

|---|---|---|

| Tosylation | Reaction with nucleophiles | Formation of substituted piperidines |

| Hydrolysis | Reaction with water under acidic conditions | Regeneration of hydroxymethyl group |

| Alkylation | Reaction with alkyl halides | Formation of alkyl-substituted derivatives |

Chemical Biology

Research has indicated that compounds similar to this compound can exhibit biological activities such as enzyme inhibition or modulation of signaling pathways. The structural motifs present in this compound may allow it to interact with biological targets effectively.

Case Study: Inhibition Studies

Inhibitory studies on certain enzymes have shown that derivatives synthesized from this compound can act as potent inhibitors, providing insights into their potential therapeutic uses.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate involves its ability to undergo nucleophilic substitution reactions. The tosyloxy group is a good leaving group, allowing the compound to react with nucleophiles to form new bonds. This reactivity is leveraged in synthetic chemistry to create diverse molecular structures .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and functional groups of the target compound with analogs:

Key Observations :

- Ring Size : The target compound’s piperidine ring (6-membered) reduces ring strain compared to pyrrolidine derivatives (5-membered), influencing conformational stability and reactivity .

- Functional Groups : The 3-hydroxy and 4-tosyloxymethyl groups in the target compound enable sequential functionalization (e.g., oxidation of hydroxyl, nucleophilic displacement of tosylate). Analogs lacking these groups (e.g., tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate) show lower versatility in synthesis .

- Amino vs.

Biological Activity

Introduction

Tert-Butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate (CAS No. 1936080-11-3) is a synthetic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 385.5 g/mol. The compound features a piperidine ring substituted with a hydroxy group and a tosylate moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₇NO₆S |

| Molecular Weight | 385.5 g/mol |

| CAS Number | 1936080-11-3 |

| Structure | Structure |

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

- Acetylcholinesterase Inhibition : This mechanism is crucial for enhancing cholinergic neurotransmission, which may have implications for treating neurodegenerative diseases like Alzheimer’s.

- β-secretase Inhibition : Compounds in this class can inhibit β-secretase activity, reducing amyloid beta aggregation, a hallmark of Alzheimer’s pathology .

Neuroprotective Properties

Studies have shown that the compound can exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. For instance, it has been observed to decrease levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential benefits in neuroinflammatory conditions .

Case Studies

- In Vitro Studies : Research demonstrated that this compound improved cell viability in astrocytes exposed to amyloid beta peptides. The compound showed significant protective effects against cell death induced by these neurotoxic agents .

- In Vivo Models : In animal studies, the compound was evaluated for its ability to mitigate cognitive decline associated with scopolamine-induced memory impairment. Results indicated that while it exhibited some protective effects, further optimization of its bioavailability in the central nervous system is necessary for enhanced efficacy .

Q & A

Basic Questions

What are the key considerations for designing a synthesis route for tert-Butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate?

A multi-step synthesis approach is typically required. Key steps include:

- Hydroxyl Group Protection : The 3-hydroxy group on the piperidine ring can be protected using tert-butyl carbamate (Boc) under basic conditions (e.g., Boc₂O, DMAP, and triethylamine in dichloromethane) .

- Tosylation of the Primary Alcohol : The 4-hydroxymethyl group is activated via tosylation (TsCl, pyridine/DCM) to introduce a leaving group, enabling subsequent nucleophilic substitutions .

- Purification : Intermediate products should be purified via silica gel chromatography, and final compound purity can be confirmed via HPLC or NMR.

Methodological Note : Monitor reaction progress using TLC, and optimize solvent systems (e.g., hexane/ethyl acetate gradients) for column chromatography to resolve polar intermediates .

How can the stability of this compound under varying storage conditions be assessed?

- Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Hydrolytic Stability : Test solubility and degradation in aqueous buffers (pH 4–9) at 25°C and 40°C over 72 hours, analyzing via LC-MS .

- Light Sensitivity : Expose the compound to UV/visible light (300–800 nm) and monitor degradation using UV-Vis spectroscopy.

Critical Insight : Store the compound in airtight, light-resistant containers at –20°C, as tert-butyl esters and tosyl groups are prone to hydrolysis and photodegradation .

What spectroscopic techniques are most effective for structural characterization?

- NMR : Use ¹H/¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl), tosyl aromatic protons (δ ~7.7–7.8 ppm), and piperidine ring protons (δ 3.0–4.0 ppm).

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for Boc, S=O stretches at ~1360/1170 cm⁻¹ for tosyl).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via ESI-MS in positive ion mode.

Validation Tip : Cross-reference experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Advanced Research Questions

How can stereochemical outcomes at the 3-hydroxy and 4-tosyloxymethyl positions be controlled during synthesis?

- Chiral Auxiliaries : Introduce a chiral catalyst (e.g., Sharpless conditions) during the hydroxylation step to enforce stereoselectivity.

- Crystallography : Use single-crystal X-ray diffraction (employing SHELXL ) to resolve absolute configuration.

- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor one diastereomer via equilibrium control.

Data Contradiction Example : If NMR reveals unexpected splitting patterns, perform NOESY experiments to confirm spatial proximity of substituents and rule out epimerization .

What mechanistic insights explain the reactivity of the tosyloxy group in nucleophilic substitutions?

- Leaving Group Ability : The tosyl group (pKa ~–6) is a superior leaving group compared to hydroxyl, enabling SN2 reactions with amines, thiols, or azides.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and stabilize transition states.

- Competing Pathways : Monitor for elimination (E2) byproducts under strongly basic conditions (e.g., DBU, KOtBu).

Experimental Design : Conduct kinetic studies with varying nucleophiles (e.g., NaN₃, KSCN) and track substitution rates via in situ IR or NMR .

How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

- Conformational Analysis : Use DFT calculations (e.g., Gaussian) to model low-energy conformers and predict NMR shifts. Compare with experimental data .

- Variable Temperature NMR : Probe dynamic effects (e.g., ring puckering) by acquiring spectra at –40°C to 80°C.

- Complementary Techniques : Validate X-ray-derived bond angles/distances with rotational Raman spectroscopy.

Case Study : If X-ray shows axial tosyloxy placement but NMR suggests equatorial dominance, attribute the discrepancy to rapid ring inversion in solution .

What strategies mitigate byproduct formation during Boc deprotection?

- Acid Selection : Use TFA in DCM (0°C to RT) instead of HCl/dioxane to minimize carbocation rearrangements.

- Scavengers : Add triisopropylsilane or water to quench tert-butyl cations and prevent alkylation side reactions.

- Microwave-Assisted Deprotection : Reduce reaction time (5–10 minutes at 80°C) to limit degradation .

Troubleshooting : If LC-MS shows multiple peaks post-deprotection, employ preparative HPLC with a C18 column and 0.1% formic acid buffer for purification.

Methodological Challenges

How to address low yields in the final coupling step?

- Catalyst Screening : Test Pd(PPh₃)₄, CuI, or NiCl₂ for cross-couplings involving the tosyloxy group.

- Solvent Optimization : Switch from THF to DMF or toluene to improve substrate solubility.

- Microwave Irradiation : Enhance reaction efficiency by reducing activation energy (e.g., 100°C, 30 minutes).

Data-Driven Approach : Use design of experiments (DoE) to statistically identify critical factors (e.g., equivalents of nucleophile, temperature) .

What analytical workflows validate purity for biological assays?

- Orthogonal Methods : Combine HPLC (UV detection at 254 nm), LC-MS, and ¹H NMR.

- Residual Solvent Analysis : Perform GC-MS to quantify DCM, DMF, or THF (ICH Q3C limits apply).

- Elemental Analysis : Confirm C/H/N/S ratios to detect inorganic impurities (e.g., TsOH).

Quality Control Note : Purity ≥95% is critical for reproducible bioactivity results; consider recrystallization from ethanol/water if needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.